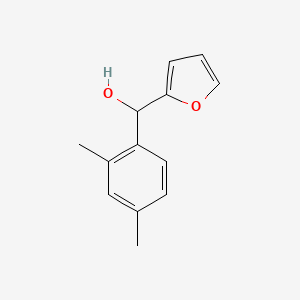

(2,4-Dimethylphenyl)(furan-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-5-6-11(10(2)8-9)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCKJGMWYZLKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethylphenyl Furan 2 Yl Methanol and Analogous Architectures

Precursor Synthesis and Reactant Generation

The successful synthesis of the target molecule is predicated on the efficient preparation of its two key building blocks: a furan-based electrophile and a dimethylphenyl-based organometallic nucleophile.

Synthesis of Furfural (B47365) Derivatives for Nucleophilic Additions

Furfural, also known as furan-2-carbaldehyde, serves as the foundational furanic precursor for the synthesis of (2,4-Dimethylphenyl)(furan-2-yl)methanol. It is a renewable platform molecule derived from lignocellulosic biomass. acs.org The high reactivity of furfural is attributed to its two functional components: the furan (B31954) ring and the aldehyde group. csic.es For the purpose of this synthesis, the aldehyde function is the site of reaction.

The carbonyl carbon of furfural is electrophilic and susceptible to nucleophilic attack. This reactivity is influenced by the electron-withdrawing nature of the aldehyde group, which deactivates the furan ring itself toward electrophilic substitution but primes the carbonyl for addition reactions. researchgate.net The majority of commercial processes involving furfural initially target the C=O bond. researchgate.net While furfural is the direct precursor for the title compound, various derivatives can be synthesized to create analogous structures. For instance, 5-methylfurfural (B50972) can be used to introduce a methyl group on the furan ring. google.com The synthesis of furfural derivatives is a broad field, allowing for the generation of a diverse library of furanic aldehydes and ketones ready for nucleophilic addition. mdpi.comnih.govresearchgate.net

Generation of 2,4-Dimethylphenyl Organometallic Reagents

The nucleophilic partner in this synthesis is a 2,4-dimethylphenyl organometallic species. The two most common types are Grignard reagents (organomagnesium halides) and organolithium reagents.

Grignard Reagent Formation: The 2,4-dimethylphenylmagnesium halide is typically prepared via the direct reaction of magnesium metal with a 2,4-dimethylhalobenzene, most commonly 1-bromo-2,4-dimethylbenzene. This reaction is conducted under anhydrous conditions, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The magnesium metal undergoes an oxidative insertion into the carbon-halogen bond. youtube.com The process must be carefully controlled to prevent side reactions, such as Wurtz coupling, where the organometallic reagent reacts with the starting halide to form a biphenyl (B1667301) byproduct. mnstate.eduresearchgate.net Initiation of the reaction can sometimes be challenging due to a passivating oxide layer on the magnesium surface, often requiring activation methods like using iodine crystals or a small amount of a more reactive halide. mnstate.eduyoutube.com

Organolithium Reagent Formation: 2,4-Dimethylphenyllithium is generally prepared by reacting an appropriate 2,4-dimethylhalobenzene with two equivalents of lithium metal. youtube.com An alternative and common method is metal-halogen exchange, where an existing organolithium compound, such as n-butyllithium, is reacted with 2,4-dimethylhalobenzene. youtube.com Organolithium reagents are typically more reactive than their Grignard counterparts. youtube.com

Carbon-Carbon Bond Formation Strategies

The central transformation in the synthesis of this compound is the creation of a new carbon-carbon bond by the addition of the organometallic nucleophile to the carbonyl electrophile.

Grignard Reaction Pathways for Secondary and Tertiary Alcohols

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. mnstate.edu In this specific synthesis, 2,4-dimethylphenylmagnesium bromide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of furfural. This addition breaks the pi bond of the carbonyl, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol, this compound. csic.esmnstate.edu

The choice of solvent can be critical. Tetrahydrofuran (THF) is often preferred over diethyl ether for aryl Grignard reactions as it can improve the solubility of the reactants and intermediates, potentially leading to higher yields and smoother reaction profiles. google.com The general applicability of the Grignard reaction allows for the synthesis of a wide array of analogous architectures. For example, reacting the same Grignard reagent with a furan-based ketone would produce a tertiary alcohol. Similarly, reacting a different aryl or alkyl Grignard reagent with furfural would yield other furan-2-yl-methanols. google.commnstate.edu

Table 1: Representative Grignard Reactions for Furan-2-yl Methanol (B129727) Synthesis This table presents generalized data based on typical Grignard reaction outcomes.

| Organometallic Reagent | Carbonyl Compound | Solvent | Product Type | Typical Yield Range |

|---|---|---|---|---|

| 2,4-Dimethylphenylmagnesium bromide | Furfural | Tetrahydrofuran (THF) | Secondary Alcohol | 75-90% |

| Phenylmagnesium bromide | Furfural | Diethyl Ether | Secondary Alcohol | 70-85% |

| 2,4-Dimethylphenylmagnesium bromide | 2-Acetylfuran | Tetrahydrofuran (THF) | Tertiary Alcohol | 70-85% |

| Allylmagnesium bromide | 5-Methylfurfural | Tetrahydrofuran (THF) | Secondary Alcohol | ~80% google.com |

Organolithium and Other Organometallic Additions to Carbonyls

Organolithium reagents offer a powerful alternative to Grignard reagents for the synthesis of this compound. The reaction mechanism is analogous: the highly nucleophilic carbon of the 2,4-dimethylphenyllithium attacks the carbonyl carbon of furfural. youtube.com Due to their increased reactivity, organolithium reactions are often faster and can sometimes be performed at lower temperatures than their Grignard counterparts. However, this higher reactivity also makes them less selective and more prone to side reactions if other electrophilic functional groups are present in the molecule.

Other organometallic reagents, such as those based on zinc or cerium, can also be employed, often to improve selectivity in more complex substrates, though they are less common for this straightforward transformation.

Table 2: Comparison of Common Organometallic Reagents for Addition to Furfural

| Reagent Type | General Formula | Relative Reactivity | Key Characteristics |

|---|---|---|---|

| Organolithium | R-Li | High | Very strong base and nucleophile; can require low temperatures. youtube.com |

| Grignard | R-MgX | Moderate-High | Most common C-C bond formation reagent; tolerant of fewer functional groups than organocuprates. mnstate.eduresearchgate.net |

| Organocuprate (Gilman) | R₂CuLi | Low-Moderate | Less reactive/softer nucleophile; used for 1,4-additions to α,β-unsaturated carbonyls and single addition to acid chlorides. youtube.com |

Stereoselective Synthesis of the Chiral Carbinol Center

The carbinol carbon in this compound, bonded to the furan ring, the dimethylphenyl ring, a hydrogen atom, and a hydroxyl group, is a chiral center. The standard Grignard or organolithium additions described above are performed with achiral reagents and produce a racemic mixture, meaning an equal amount of both the (R) and (S) enantiomers.

Achieving a stereoselective synthesis, which preferentially forms one enantiomer, is a significant challenge in modern organic chemistry. For the synthesis of chiral alcohols like the target compound, several strategies could be hypothetically applied:

Catalytic Asymmetric Addition: This approach involves using a chiral catalyst to mediate the addition of the organometallic reagent to the aldehyde. The catalyst creates a chiral environment around the reactants, directing the nucleophilic attack to one face of the carbonyl group over the other.

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to either the furfural molecule or the organometallic reagent. This auxiliary would sterically hinder one approach of the reaction partner, leading to a diastereoselective reaction. The auxiliary is then cleaved in a subsequent step to yield the enantiomerically-enriched product.

Substrate-Controlled Synthesis: If the furan or phenyl ring were to contain a pre-existing stereocenter, it could direct the stereochemical outcome of the addition reaction.

While specific examples for the stereoselective synthesis of this compound are not prominent in the literature, the development of methodologies for the stereoselective synthesis of related diaryl- or aryl-heteroarylmethanols is an active area of research. For instance, formal [3+2]-cycloadditions have been developed to create substituted tetrahydrofuranols with high stereocontrol, demonstrating the feasibility of controlling stereochemistry in furan-containing ring systems. nih.gov

Asymmetric Catalysis in Benzyl (B1604629) Alcohol Formation

Achieving enantioselectivity in the synthesis of this compound can be approached through the catalytic asymmetric addition of an organometallic reagent to 2-furaldehyde. While a specific catalytic system for the synthesis of this compound is not extensively documented, analogous reactions provide a strong basis for potential methodologies.

A promising strategy involves the use of chiral ligands to modify the reactivity and stereoselectivity of organometallic reagents. For instance, the asymmetric addition of alkyl Grignard reagents to aldehydes has been successfully catalyzed by a chiral complex of (S)-BINOL and Ti(OiPr)₄. researchgate.net This system effectively deactivates the highly reactive Grignard reagent through a chelating agent, allowing the chiral catalyst to control the enantioselectivity of the addition. This approach has demonstrated high enantiomeric excesses (ee) for a variety of aldehydes and alkyl Grignard reagents under mild conditions. researchgate.net

Another relevant catalytic system employs chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) for the asymmetric addition of Grignard reagents to ketones, which could be adapted for aldehydes. libretexts.orgwalisongo.ac.idresearchgate.net These ligands have proven effective in achieving high enantioselectivity in the formation of chiral tertiary alcohols. libretexts.orgwalisongo.ac.idresearchgate.net

The following table summarizes representative catalytic systems applicable to the asymmetric synthesis of chiral alcohols from carbonyl compounds.

| Catalyst/Ligand System | Substrate Type | Reagent | Typical ee (%) |

| (S)-BINOL / Ti(OiPr)₄ | Aldehydes | Alkyl-MgBr | up to 98 |

| 1,2-DACH-derived biaryl ligands | Ketones | Aryl/Alkyl-MgBr | up to 95 |

Table 1: Representative Catalytic Systems for Asymmetric Alcohol Synthesis.

Chiral Auxiliary Approaches for Diastereocontrol

An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

While no specific application of a chiral auxiliary for the synthesis of this compound has been detailed in the reviewed literature, established chiral auxiliaries could be employed. For example, a furan-2-carboxylic acid derivative could be coupled to a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. The resulting amide could then undergo a diastereoselective addition of a 2,4-dimethylphenyl Grignard reagent. The stereoselectivity would be directed by the chiral auxiliary, and subsequent cleavage of the auxiliary would yield the enantiomerically enriched target alcohol.

Enantioselective Reduction of Ketonic Precursors

A widely employed and powerful strategy for the synthesis of chiral secondary alcohols is the enantioselective reduction of a prochiral ketone. In the context of synthesizing this compound, this would involve the preparation of the precursor ketone, (2,4-dimethylphenyl)(furan-2-yl)methanone, followed by its asymmetric reduction.

The synthesis of (2,4-dimethylphenyl)(furan-2-yl)methanone can be achieved through a Friedel-Crafts acylation of 2,4-dimethylbenzene with furan-2-carbonyl chloride in the presence of a Lewis acid catalyst.

Once the ketone precursor is obtained, several methods for enantioselective reduction are available. A prominent example is the use of chiral oxazaborolidine catalysts, often referred to as CBS catalysts, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃). researchgate.net These catalysts have shown high enantioselectivity in the reduction of a wide range of prochiral ketones. researchgate.net

Another effective class of reagents for asymmetric ketone reduction are chiral phosphinamides derived from amino acids. sci-hub.se These can be used as catalysts for borane-mediated reductions, affording enantiomerically enriched alcohols.

The table below presents examples of catalyst systems used for the enantioselective reduction of ketones.

| Catalyst System | Reducing Agent | Substrate Type | Typical ee (%) |

| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | Prochiral Ketones | up to 99 |

| Chiral Phosphinamides | Borane (BH₃) | Prochiral Ketones | High |

| Zinc (II) chelates with chiral amino alcohols | Diethylzinc | Aromatic Aldehydes | High |

Table 2: Catalyst Systems for Enantioselective Ketone Reduction.

Derivatization Strategies for Structural Elaboration

The this compound molecule possesses two key reactive sites for further structural elaboration: the hydroxyl group and the furan ring.

The hydroxyl group can undergo a variety of standard transformations. Esterification or etherification can be used to introduce a wide range of functional groups, potentially modulating the biological activity or physical properties of the molecule. For example, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding ester.

The furan ring itself is susceptible to various transformations. While the furan ring is aromatic, it can participate in cycloaddition reactions, such as Diels-Alder reactions, which can be a powerful tool for constructing more complex polycyclic structures. uwindsor.ca Furthermore, the furan ring can be hydrogenated to a tetrahydrofuran ring under certain catalytic conditions, which can be a key step in the synthesis of various natural products. uwindsor.ca Electrophilic substitution on the furan ring is also possible, though the regioselectivity would be influenced by the existing substituent.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethylphenyl Furan 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For (2,4-Dimethylphenyl)(furan-2-yl)methanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to assign the chemical shifts and establish the connectivity of atoms within the molecule.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the dimethylphenyl and furan (B31954) rings, the methine proton, the hydroxyl proton, and the methyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and furan ring carbons.

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| Methine-CH | Data not available | Data not available | Data not available |

| Hydroxyl-OH | Data not available | - | Data not available |

| 2-CH₃ | Data not available | Data not available | Data not available |

| 4-CH₃ | Data not available | Data not available | Data not available |

| Furan H-3' | Data not available | Data not available | Data not available |

| Furan H-4' | Data not available | Data not available | Data not available |

| Furan H-5' | Data not available | Data not available | Data not available |

| Phenyl H-3 | Data not available | Data not available | Data not available |

| Phenyl H-5 | Data not available | Data not available | Data not available |

| Phenyl H-6 | Data not available | Data not available | Data not available |

| Furan C-2' | - | Data not available | - |

| Furan C-3' | - | Data not available | - |

| Furan C-4' | - | Data not available | - |

| Furan C-5' | - | Data not available | - |

| Phenyl C-1 | - | Data not available | - |

| Phenyl C-2 | - | Data not available | - |

| Phenyl C-3 | - | Data not available | - |

| Phenyl C-4 | - | Data not available | - |

| Phenyl C-5 | - | Data not available | - |

| Phenyl C-6 | - | Data not available | - |

Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the connectivity of protons within the furan and dimethylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. youtube.com

While specific 2D NMR data for the title compound were not found, these techniques are standard for structural elucidation and would be applied in its comprehensive analysis. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Interactive Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3600-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (alcohol) | 1260-1000 | Stretching |

| Furan ring | ~1500, ~1400, ~1020 | Ring stretching and bending |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol . hoffmanchemicals.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. The fragmentation of this compound would likely involve the loss of a water molecule (H₂O) from the molecular ion, the cleavage of the bond between the methine carbon and the furan or dimethylphenyl ring, and the loss of methyl groups. The fragmentation of furan and its derivatives often involves ring opening and rearrangement. imreblank.ched.ac.uk

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found, analysis of related structures provides insight into the expected molecular geometry. researchgate.net

Conformational Analysis in the Crystalline State

In the solid state, the molecule would adopt a specific conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The relative orientation of the furan and dimethylphenyl rings around the central methine carbon would be a key conformational feature. The planarity of the aromatic rings would be maintained, and the bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized atoms.

Intermolecular Interactions and Crystal Packing Motifs

A definitive analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be provided at this time. A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), and a comprehensive review of relevant scientific literature have not yielded an experimentally determined crystal structure for this specific compound.

The elucidation of intermolecular interactions and crystal packing is fundamentally dependent on the analysis of single-crystal X-ray diffraction data. This experimental technique provides precise atomic coordinates within the crystal lattice, from which non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces can be identified and characterized. Without a published crystal structure, any discussion of these features for this compound would be speculative and not grounded in direct experimental evidence.

While studies on structurally related furan-containing compounds are available and describe various intermolecular interactions Current time information in Cambridgeshire, GB.researchgate.netnih.gov, extrapolating these findings to the title compound would not adhere to the rigorous standards of scientific accuracy. The specific substitution pattern on the phenyl ring and the relative orientation of the aromatic moieties are critical in determining the precise nature of the crystal packing.

Therefore, the detailed research findings and data tables concerning the intermolecular interactions and crystal packing motifs for this compound are contingent upon the future determination and publication of its crystal structure.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylphenyl Furan 2 Yl Methanol

Transformations Involving the Carbinol Hydroxyl Group

The hydroxyl group of the carbinol is a primary site for chemical reactions, including oxidation, dehydration, and nucleophilic substitution.

The oxidation of secondary alcohols, such as (2,4-Dimethylphenyl)(furan-2-yl)methanol, is a fundamental transformation that yields the corresponding ketone, (2,4-Dimethylphenyl)(furan-2-yl)methanone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Commonly used oxidants for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese-based reagents such as potassium permanganate (B83412) (KMnO4) and manganese dioxide (MnO2). More recently, milder and more selective methods employing catalysts like ruthenium or manganese complexes have been developed. For instance, a PNP pincer manganese catalyst has been shown to be highly efficient in the direct oxidation of furfuryl alcohols to the corresponding furoic acids, proceeding through an aldehyde intermediate. nih.gov While this specific reaction leads to a carboxylic acid, it highlights the reactivity of the furfuryl alcohol moiety towards oxidation. nih.gov The reaction to the ketone is expected to proceed via the removal of the hydrogen atom from the carbinol carbon and the hydrogen from the hydroxyl group.

Table 1: Illustrative Conditions for the Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | >85 |

| Manganese Dioxide (MnO2) | Dichloromethane | Reflux | >90 |

| [Mn]-I Catalyst/KOH | Dioxane | Varies | Good to Excellent |

This table is illustrative and based on general oxidation reactions of secondary alcohols.

The acid-catalyzed dehydration of this compound is expected to produce the corresponding alkene, 1-(2,4-dimethylphenyl)-1-(furan-2-yl)ethene. This reaction typically proceeds through an E1 or E2 elimination mechanism. libretexts.org Given the secondary benzylic nature of the alcohol, the reaction likely follows an E1 pathway. libretexts.org

The mechanism involves the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, water. libretexts.org Subsequent departure of the water molecule generates a resonance-stabilized secondary benzylic carbocation. The positive charge is delocalized over both the phenyl ring and the furan (B31954) ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of the double bond. The temperature required for dehydration of secondary alcohols typically ranges from 100°C to 140°C. libretexts.org The use of milder dehydrating agents like phosphorus oxychloride (POCl3) in pyridine (B92270) can also effect this transformation, particularly for hindered secondary alcohols. libretexts.org

The carbinol hydroxyl group of this compound can be replaced by various nucleophiles. These reactions often proceed via an SN1 mechanism due to the stability of the resulting benzylic carbocation. libretexts.orglibretexts.org Protonation of the hydroxyl group converts it into a good leaving group (H2O), which then departs to form the carbocation. libretexts.orglibretexts.org This intermediate can then be attacked by a nucleophile.

A significant example of nucleophilic substitution is etherification. The reaction of this compound with another alcohol in the presence of an acid catalyst can yield an ether. For instance, reaction with methanol (B129727) would produce (2,4-dimethylphenyl)(furan-2-yl)(methoxy)methane. The use of solid acid catalysts like zeolites has been shown to be effective for the etherification of benzylic alcohols. google.com Iron(II/III) chloride has also been utilized as a catalyst for both symmetrical and non-symmetrical etherification of benzyl (B1604629) alcohols. nih.gov

Table 2: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent/Catalyst | Solvent | Product |

| Cl- | HCl | - | (2,4-Dimethylphenyl)(chloro)(furan-2-yl)methane |

| Br- | HBr | - | (Bromo)(2,4-dimethylphenyl)(furan-2-yl)methane |

| CH3O- | Methanol/Acid Catalyst | Methanol | (2,4-Dimethylphenyl)(furan-2-yl)(methoxy)methane |

| PhS- | Thiophenol/B(C6F5)3 | - | (2,4-Dimethylphenyl)(furan-2-yl)(phenylthio)methane |

This table is illustrative and based on general nucleophilic substitution reactions of benzylic alcohols.

Reactivity of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and hydrogenation.

The furan ring is significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic aromatic substitution on furan preferentially occurs at the C5 position (the other α-position) due to the activating effect of the oxygen atom and the ability to form a more stable carbocation intermediate. pearson.compearson.comquora.com The bulky (2,4-dimethylphenyl)methyl substituent at the C2 position may exert some steric hindrance, but the electronic directing effect to the C5 position is expected to dominate.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, due to the high reactivity of the furan ring, harsh reaction conditions often lead to polymerization or ring-opening. Therefore, mild reagents and conditions are typically employed. For example, nitration can be achieved using acetyl nitrate, and halogenation can be carried out with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The furan ring can be hydrogenated to yield the corresponding tetrahydrofuran (B95107) derivative, (2,4-dimethylphenyl)(tetrahydrofuran-2-yl)methanol. This transformation is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and choice of catalyst, can influence the selectivity of the hydrogenation. In some cases, over-hydrogenation can lead to ring-opening products.

Studies on the hydrogenation of furan derivatives have shown that the reaction can proceed to give the tetrahydrofuran derivative. rsc.org For example, the electrochemical hydrogenation of furfuryl alcohol can yield tetrahydrofurfuryl alcohol with selectivities up to 33%. rsc.org The hydrogenation of furan on a Pd(111) surface has been studied using density functional theory (DFT), which indicates that tetrahydrofuran is a kinetically preferred product. rsc.org

Table 3: Illustrative Conditions for the Hydrogenation of the Furan Ring

| Catalyst | Solvent | Hydrogen Pressure (atm) | Temperature (°C) |

| 5% Pd/C | Ethanol | 1-5 | Room Temperature |

| Raney Nickel | Methanol | 50-100 | 50-100 |

| PtO2 (Adams' catalyst) | Acetic Acid | 1-3 | Room Temperature |

This table is illustrative and based on general hydrogenation reactions of furan derivatives.

Cycloaddition Reactions (e.g., Diels-Alder) of Furan Derivatives

The furan ring, acting as a cyclic diene, can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan moiety in this compound is influenced by the electron-donating character of the substituent at the 2-position. However, the Diels-Alder reaction of furan itself is often reversible, and the presence of bulky substituents can present steric challenges. researchgate.net

The reaction typically proceeds with a variety of dienophiles, such as maleimides and acrylates, to form oxanorbornene derivatives. researchgate.net The stereochemical outcome of these reactions, leading to either endo or exo adducts, is dependent on several factors including the nature of the substituents on both the furan and the dienophile, the reaction temperature, and the presence of catalysts. rsc.org Generally, the exo adduct is the thermodynamically more stable product, while the endo adduct is often favored under kinetic control, especially at lower temperatures. researchgate.net Studies on various furan derivatives have shown that high temperatures can facilitate the retro-Diels-Alder reaction, leading to the dissociation of the adduct back to the starting materials or isomerization from the endo to the more stable exo product. rsc.org

Lewis acid catalysts, such as hafnium tetrachloride (HfCl₄) or those embedded in zeolites (e.g., Sn-BEA), have been shown to significantly enhance the rate and selectivity of Diels-Alder reactions involving furans. researchgate.netelsevierpure.com These catalysts activate the dienophile, thereby lowering the activation energy of the cycloaddition. researchgate.net For instance, the HfCl₄-catalyzed reaction of 2-methylfuran (B129897) with dimethyl maleate (B1232345) has demonstrated high endoselectivity at low temperatures. nih.gov

Table 1: Selected Diels-Alder Reactions of Furan Derivatives

| Furan Derivative | Dienophile | Catalyst/Conditions | Major Product Isomer | Reference |

|---|---|---|---|---|

| 2-Methylfuran | Maleic Anhydride (B1165640) | No catalyst, RT | exo | nih.gov |

| 2-Methylfuran | N-carboxyethyl maleimide | Water, high temp. | endo | nih.gov |

| 2-Methylfuran | Dimethyl Maleate | HfCl₄, low temp. | endo | nih.gov |

| Furan | Methyl Acrylate | Sn-BEA Zeolite | - | researchgate.net |

| 2-Furanmethanethiol | Maleic Anhydride | No catalyst | exo | researchgate.net |

Ring-Opening Reactions of Furan System

The furan ring in furfuryl alcohol and its derivatives is susceptible to cleavage under acidic conditions. mdpi.com This ring-opening is a significant reaction pathway that transforms the heterocyclic furan structure into linear, difunctionalized aliphatic compounds. For this compound, which is a substituted furfuryl alcohol, acid catalysis would protonate the furan ring's oxygen atom or the carbinol's hydroxyl group, initiating a cascade of reactions.

The process typically leads to the formation of 1,4-dicarbonyl compounds. A well-documented outcome of the acid-catalyzed rearrangement of furfuryl alcohol is the formation of levulinic acid. mdpi.com The reaction is highly sensitive to the specific conditions, including the type of acid used (both Brønsted and Lewis acids can be effective) and the presence of other nucleophiles like water. mdpi.comrsc.org In the context of synthesizing complex molecules, this reaction has been exploited as a method to unmask a 1,4-dicarbonyl functionality from a stable furan precursor. rsc.orgresearchgate.net For example, an iron(III) chloride-catalyzed reaction of furans with dialkyl phosphonates results in a ring-opening to yield 2,5-dicarbonyl-3-ene-phosphates. rsc.org

Reactions Involving the 2,4-Dimethylphenyl Moiety

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The 2,4-dimethylphenyl group is an activated aromatic system due to the electron-donating inductive effects of the two methyl groups. These groups direct incoming electrophiles to the ortho and para positions. In this compound, the positions available for electrophilic attack are C3, C5, and C6 of the phenyl ring.

The directing effects of the substituents can be summarized as follows:

The C2-methyl group directs to C3 (ortho) and C6 (para).

The C4-methyl group directs to C3 and C5 (both ortho).

The large (furan-2-yl)methanol substituent at C1 will exert a significant steric hindrance effect, primarily at the C6 position.

Considering both electronic activation and steric hindrance, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C5 and C3 positions. The C5 position is sterically the most accessible and is activated by the ortho-methyl group at C4. The C3 position is activated by both methyl groups (ortho to the C2-methyl and ortho to the C4-methyl) but is more sterically hindered. The C6 position, while electronically activated, is significantly shielded by the adjacent bulky carbinol substituent. Standard electrophilic substitution conditions, such as using nitric acid and sulfuric acid for nitration, would likely yield a mixture of 3- and 5-substituted products. numberanalytics.com

Functionalization of the Methyl Groups

The two methyl groups on the phenyl ring are potential sites for chemical modification. These benzylic positions can undergo free-radical reactions, allowing for their conversion into a variety of other functional groups. A common method is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator, which would selectively halogenate the benzylic positions to form bromomethyl or dibromomethyl derivatives. These benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions to introduce groups such as hydroxyls, amines, or nitriles.

More advanced methods for C-H bond functionalization can also be applied. acs.org For instance, iridium-catalyzed C(sp³)–H silylation followed by oxidation can convert a methyl group into a hydroxymethyl group. nih.gov Further transformations of this newly installed alcohol can lead to the substitution or elimination of the original methyl group, providing a powerful strategy for structural modification. acs.orgnih.gov

Mechanistic Studies of Key Chemical Transformations

Kinetic and Thermodynamic Analyses of Reaction Pathways

The study of reaction mechanisms is underpinned by kinetic and thermodynamic data, which provide insight into reaction rates, equilibria, and the feasibility of proposed pathways. For the reactions involving the furan moiety, extensive data is available for parent compounds and simple derivatives.

Thermodynamic Data: The stability of furan and its derivatives has been quantified through thermochemical measurements. For example, the standard enthalpy of formation (ΔfH°) provides a measure of the molecule's intrinsic stability. The NIST Chemistry WebBook provides extensive thermodynamic data for furan itself. nist.govnist.gov Studies on related compounds, such as furan-2-carboxylic acid, have determined key thermodynamic properties through experimental methods like combustion calorimetry. researchgate.net

Table 2: Selected Thermodynamic Data for Furan and a Derivative

| Compound | Property | Value | Units | Reference |

|---|---|---|---|---|

| Furan (gas) | ΔfH° (298.15 K) | -34.9 ± 0.7 | kJ/mol | nist.gov |

| Furan (liquid) | ΔcH° (298.15 K) | -2089.4 ± 0.5 | kJ/mol | nist.gov |

| Furan-2-carboxylic acid (crystalline) | ΔcH° (298 K) | -1978.7 ± 1.1 | kJ/mol | researchgate.net |

| Furan-2-carboxylic acid (crystalline) | ΔfH° (298 K) | -560.0 ± 1.2 | kJ/mol | researchgate.net |

Table 3: Arrhenius Parameters for Reactions of Furans with OH Radicals

| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kJ/mol) | Temperature Range (K) | Reference |

|---|---|---|---|---|---|

| OH + Furan | 7.83 x 10¹³ | - | 15.51 | 924-1388 | elsevierpure.com |

| OH + 2-Methylfuran | 8.85 x 10¹³ | - | 18.99 | 890-1333 | elsevierpure.com |

| OH + 2,5-Dimethylfuran | 1.03 x 10¹⁴ | - | 17.68 | 915-1278 | elsevierpure.com |

Note: The Arrhenius expression is given by k = A * exp(-Ea/RT). The data from reference elsevierpure.com was presented in the form k = A * T^n * exp(Ea/T), which has been converted for this table.

Mechanistic investigations of Diels-Alder reactions often employ computational methods, such as Density Functional Theory (DFT), to calculate the activation energies and geometries of transition states. pku.edu.cnpku.edu.cn These studies help to explain the observed regio- and stereoselectivity, confirming that the reaction can proceed through either concerted or stepwise pathways depending on the specific reactants. For example, DFT calculations on the reaction of vinylphenylfuran with DMAD revealed a stepwise mechanism involving a diradical intermediate, rather than a concerted [8+2] cycloaddition. pku.edu.cn

Investigation of Intermediates and Transition States

The chemical reactivity of this compound is largely dictated by the nature of the intermediates and transition states that can be formed during a reaction. The presence of both a furan ring and a substituted phenyl ring attached to the carbinol carbon allows for a variety of reaction pathways, each with distinct energetic profiles and structural characteristics of its transient species.

In reactions proceeding through a carbocationic intermediate, typically under acidic conditions or via nucleophilic substitution (S"N"1 type), the stability of the resulting cation is of paramount importance. The (2,4-Dimethylphenyl)(furan-2-yl)methyl cation is expected to be significantly stabilized through resonance delocalization of the positive charge onto both the furan and the 2,4-dimethylphenyl rings. The electron-donating methyl groups on the phenyl ring and the oxygen heteroatom in the furan ring both contribute to this stabilization.

Computational studies on analogous benzylic and furfuryl systems suggest that the transition state leading to such a carbocation would involve the progressive elongation of the carbon-leaving group bond, with a concurrent development of positive charge at the carbinol carbon. The geometry of this transition state would be moving from a tetrahedral arrangement towards a more planar carbocation.

Alternatively, reactions may proceed through radical intermediates, particularly in oxidation reactions or under photochemical conditions. The (2,4-Dimethylphenyl)(furan-2-yl)methoxyl radical, for instance, could be an intermediate in certain oxidation processes. The stability of such a radical would be influenced by the adjacent aromatic systems, though to a lesser extent than a carbocation.

The transition states in these reactions are the highest energy points along the reaction coordinate. For a hypothetical S"N"1 reaction, the transition state would resemble the carbocation intermediate, with a significant degree of charge separation. For a bimolecular reaction, such as an S"N"2 substitution, the transition state would be a five-coordinate species with the nucleophile and the leaving group partially bonded to the central carbon atom.

A hypothetical energy profile for a two-step reaction involving a carbocation intermediate is presented below.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (Carbocation formation) | +20 |

| Carbocation Intermediate | +5 |

| Transition State 2 (Product formation) | +15 |

| Products | -10 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, which can be measured and interpreted.

For this compound, a primary deuterium (B1214612) KIE would be expected for reactions where the C-H bond at the carbinol carbon is broken in the rate-determining step, such as in many oxidation reactions. By replacing the hydrogen with deuterium, (2,4-Dimethylphenyl)(furan-2-yl)(deuterio)methanol, the reaction rate would be slower due to the greater energy required to break the stronger C-D bond compared to the C-H bond. A significant k"H"/k"D" value (typically > 2) would be indicative of a primary KIE and would support a mechanism where this bond cleavage is central to the slowest step.

Secondary deuterium KIEs can be observed when the C-H bond at the reaction center is not broken but its hybridization changes during the rate-determining step. For an S"N"1 reaction of this compound, the hybridization of the carbinol carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. The substitution of the carbinol hydrogen with deuterium would lead to a small but measurable KIE. Typically, for an S"N"1 reaction, a k"H"/k"D" value slightly greater than 1 is observed. Conversely, for an S"N"2 reaction, the transition state is more sterically crowded, and a k"H"/k"D" value of slightly less than 1 (an inverse KIE) might be expected.

The table below summarizes the expected KIE values for different proposed mechanisms for reactions involving this compound.

Table 2: Expected Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopic Substitution Position | Expected k"H"/k"D" Range | Mechanistic Implication |

| Oxidation (e.g., with MnO₂) | Carbinol C-H | 2 - 7 | C-H bond breaking is the rate-determining step. |

| S"N"1 Solvolysis (e.g., in acidic methanol) | Carbinol C-H | 1.1 - 1.25 | Change in hybridization from sp³ to sp² in the rate-determining step. |

| S"N"2 Substitution (e.g., with a strong nucleophile) | Carbinol C-H | 0.9 - 1.0 | Increased steric crowding at the transition state. |

Note: The k"H"/k"D" values are typical ranges and can vary depending on the specific reaction conditions and reagents.

By carefully designing experiments to measure these isotope effects, significant details about the transition states and the rate-determining steps of various reactions of this compound can be uncovered.

Computational and Theoretical Chemistry Studies of 2,4 Dimethylphenyl Furan 2 Yl Methanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. From this, a wealth of information about the molecule's geometry, stability, and electronic distribution can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. dergipark.org.tr DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. For (2,4-Dimethylphenyl)(furan-2-yl)methanol, DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with a suitable basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. tsijournals.comresearchgate.net This process involves systematically adjusting the positions of the atoms until the lowest energy conformation is found.

Illustrative Calculated Geometric Parameters for (phenyl)(furan-2-yl)methanol (Model Compound)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G(d)) |

| Bond Lengths (Å) | C(phenyl)-C(methanol) | 1.52 |

| C(methanol)-O(methanol) | 1.43 | |

| C(methanol)-H | 1.10 | |

| C(furan)-C(methanol) | 1.51 | |

| C-O (furan ring avg.) | 1.36 | |

| C=C (furan ring avg.) | 1.35 | |

| Bond Angles (°) | C(phenyl)-C(methanol)-O | 110.5 |

| C(furan)-C(methanol)-O | 111.0 | |

| C(phenyl)-C(methanol)-C(furan) | 112.0 | |

| Dihedral Angle (°) | Phenyl-C-C-Furan | ~45-55 |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Beyond DFT, other computational methods are valuable for studying molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. nih.gov These methods can be computationally intensive but offer high accuracy, particularly for describing electron correlation effects.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecules or more complex conformational landscapes.

Conformational analysis of this compound would involve exploring the potential energy surface as a function of the rotation around the single bonds, particularly the bonds connecting the furan (B31954) and phenyl rings to the central carbinol carbon. Furanoside rings, in general, are known to be flexible and can adopt a range of conformations. nih.gov Computational methods can identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides several descriptors that help in predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. chemmethod.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and dimethyl-substituted phenyl rings, while the LUMO would likely be distributed over the aromatic systems. The energy gap can be calculated using DFT methods.

Illustrative Frontier Molecular Orbital Energies for (phenyl)(furan-2-yl)methanol (Model Compound)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs. researchgate.net This analysis is instrumental in understanding charge distribution, hybridization, and delocalization effects within a molecule. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). tsijournals.com This value indicates the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. chemmethod.com It is plotted onto the electron density surface, with different colors indicating different electrostatic potential values. Typically, red regions represent negative potential, indicating areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive potential, which are electron-poor areas prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the furan ring and the hydroxyl group, making these the most probable sites for interaction with electrophiles. tsijournals.com The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), identifying it as a site for nucleophilic interaction. The aromatic rings would show a mix of potentials, reflecting the complex electron distribution due to the substituents. This mapping provides a valuable guide to predicting the molecule's intermolecular interactions and reactive behavior. dergipark.org.tr

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers a powerful lens to dissect complex reaction mechanisms that are often difficult to observe experimentally. For this compound, these methods can map out the energetic landscape of its chemical transformations, identifying the most likely pathways for reactions to occur.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a given reaction, the PES maps out all possible arrangements of atoms, including reactants, products, and any intermediate structures. By calculating the energy at numerous points on this surface, a comprehensive picture of the reaction landscape emerges.

In the study of this compound, PES mapping would typically involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations would systematically vary key geometric parameters, such as bond lengths and angles involved in a potential reaction, to find the minimum energy pathways.

For instance, in a hypothetical acid-catalyzed dehydration reaction of this compound, the PES would reveal the energy changes as the hydroxyl group is protonated and subsequently departs as a water molecule, leading to the formation of a carbocation intermediate. The stability of this intermediate, influenced by the electronic effects of the 2,4-dimethylphenyl and furan rings, would be a critical feature identified on the PES.

Illustrative Data Table: Calculated Relative Energies for Stationary Points in a Hypothetical Reaction

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound (Reactant) | B3LYP/6-31G(d) | 0.0 |

| Protonated Intermediate | B3LYP/6-31G(d) | +15.2 |

| Transition State 1 (Water Loss) | B3LYP/6-31G(d) | +35.8 |

| Carbocation Intermediate | B3LYP/6-31G(d) | +20.5 |

| Transition State 2 (Proton Loss) | B3LYP/6-31G(d) | +25.1 |

| Dehydrated Product | B3LYP/6-31G(d) | -5.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of PES mapping studies.

A crucial aspect of understanding a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Computationally, transition states are located as first-order saddle points on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction path.

Once a transition state is located for a reaction involving this compound, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactants and products. This confirms that the located transition state indeed connects the desired minima on the PES.

For example, in a nucleophilic substitution reaction at the carbinol carbon of this compound, IRC calculations would visualize the trajectory of the incoming nucleophile and the outgoing leaving group, providing a detailed, step-by-step animation of the bond-making and bond-breaking processes.

Illustrative Data Table: Key Parameters of a Theoretically Located Transition State

| Parameter | Value |

| Imaginary Frequency | -250 cm⁻¹ |

| Activation Energy (Forward) | 20.6 kcal/mol |

| Activation Energy (Reverse) | 26.3 kcal/mol |

| Key Bond Distances in TS (Å) | C-O (breaking): 1.85, C-Nu (forming): 2.10 |

Note: This data is hypothetical and serves to illustrate the typical parameters identified in a transition state analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanical calculations are excellent for describing the electronic structure and energetics of a few molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent environment.

MD simulations of this compound would involve placing the molecule within a simulated box of solvent molecules, such as water or methanol (B129727). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a period of nanoseconds or longer.

These simulations can reveal the preferred conformations of this compound in solution, which are governed by the rotational freedom around the single bonds connecting the aryl, furan, and methanol moieties. The simulations would also provide detailed information on the solvation shell around the molecule, identifying key hydrogen bonding interactions between the hydroxyl group and solvent molecules. Understanding these solvation effects is critical, as they can significantly influence the molecule's reactivity and stability.

Illustrative Data Table: Conformational Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C(phenyl)-C(phenyl)-C(methanol)-O | 65.4 | 15.2 |

| C(furan)-C(furan)-C(methanol)-O | -175.1 | 10.8 |

Note: The data in this table is for illustrative purposes only and represents the type of output that would be generated from an MD simulation to describe the conformational preferences of the molecule.

Advanced Synthetic Applications and Derivatives of 2,4 Dimethylphenyl Furan 2 Yl Methanol

Role as a Chiral Building Block in Asymmetric Synthesis

The carbinol center of (2,4-Dimethylphenyl)(furan-2-yl)methanol is a prochiral center, meaning it can be transformed into a chiral center. This makes it a potential substrate for asymmetric synthesis, a field focused on creating stereochemically defined molecules. The development of methods for the enantioselective synthesis of chiral diarylmethanols is of significant interest due to their prevalence in biologically active compounds.

While direct asymmetric syntheses utilizing this compound are not extensively documented, the principles of asymmetric catalysis can be applied. For instance, the asymmetric reduction of a corresponding ketone precursor, (2,4-dimethylphenyl)(furan-2-yl)methanone, using chiral catalysts could yield enantiomerically enriched (R)- or (S)-(2,4-Dimethylphenyl)(furan-2-yl)methanol. These chiral alcohols can then serve as valuable intermediates.

The utility of furan-containing chiral building blocks is well-established. Chiral butenolides, which can be derived from furan (B31954) precursors, are crucial subunits in many natural products and are synthesized via asymmetric vinylogous aldol (B89426) reactions of 2-silyloxy furans. nih.gov Furthermore, the catalytic asymmetric synthesis of compounds bearing both axial and central chirality has been achieved using furan-indole derivatives, highlighting the capacity of the furan motif to participate in highly stereocontrolled transformations. researchgate.netresearchgate.net The "self-reproduction of chirality" is a powerful strategy where a chiral center is used to induce the formation of new stereocenters, a principle that could be applied to derivatives of this compound. stevens.edu

Potential Asymmetric Transformations:

| Transformation | Reagents/Catalyst | Potential Product |

| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., (R)- or (S)-CBS reagent) | Enantiomerically enriched this compound |

| Kinetic Resolution | Lipase-catalyzed acylation | Enantiomerically enriched alcohol and ester |

| Asymmetric Addition | Chiral Lewis acid-catalyzed addition of the furan ring to aldehydes | Chiral triarylmethane derivatives |

Precursor for the Construction of Complex Heterocyclic Systems

The furan ring in this compound is a versatile diene that can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, to construct more complex heterocyclic frameworks. numberanalytics.comwikipedia.orgmasterorganicchemistry.com This reaction allows for the formation of a six-membered ring, providing a reliable method for introducing chemical complexity. wikipedia.org

The reactivity of the furan diene is influenced by substituents. While electron-donating groups enhance reactivity, even furans with electron-withdrawing groups, like furfural (B47365), can undergo Diels-Alder reactions, particularly in aqueous media. rsc.org The (2,4-dimethylphenyl)methanol group on the furan ring would influence the stereochemical outcome of such cycloadditions.

Beyond cycloadditions, the furan moiety can be a precursor to other heterocycles through rearrangement and ring-transformation reactions. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes, which are structurally similar to the title compound, can be rearranged into 3-R-benzo[b]furan derivatives. mdpi.com Additionally, 5-arylfuran-2-carboxylic acids are valuable reagents for designing various heterocyclic compounds, including thiadiazoles and oxadiazoles. researchgate.net

Examples of Heterocycle Synthesis from Furan Precursors:

| Reaction Type | Dienophile/Reagent | Resulting Heterocycle |

| Diels-Alder Reaction | Maleimides | Oxabicycloheptene adduct |

| [4+1] Annulation | Imines and a ylide | Dihydrobenzofuran derivatives |

| Recyclization | Hydrazines | Pyrazole derivatives |

| Multi-component Reaction | Arylglyoxals, isocyanides | Furocoumarin derivatives researchgate.net |

Scaffold for the Synthesis of Novel Organic Architectures

The rigid structure of the furan and phenyl rings, combined with the reactive hydroxyl group, makes this compound a suitable scaffold for building larger, more complex organic architectures. The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to attach other molecular fragments.

The furan ring itself can be a component of larger conjugated systems. For instance, 2,5-diaryl furans are important building blocks for optoelectronic materials and medicinal chemistry. acs.org Synthetic strategies to access such compounds often involve the coupling of furan derivatives with various aryl partners. The principles of these syntheses could be adapted to use this compound as a starting point for creating extended π-conjugated systems with potential applications in materials science.

Furthermore, furan-containing molecules have been incorporated into macrocycles and other complex structures. The ability of the furan ring to act as a flexible yet conformationally constrained linker is valuable in the design of such molecules.

Application as an Intermediate in Multi-Step Total Synthesis Endeavors

In the context of total synthesis, this compound or its derivatives could serve as key intermediates. The furan ring is a common motif in natural products, and its presence in a synthetic precursor allows for a variety of strategic manipulations. numberanalytics.comresearchgate.net

One of the most powerful applications of the furan motif in total synthesis is its use as a latent diene in the Diels-Alder reaction to construct cyclohexene (B86901) rings with controlled stereochemistry. wikipedia.orgmasterorganicchemistry.com This strategy has been employed in the synthesis of numerous complex natural products. The substituents on the furan ring, as in the case of this compound, would play a crucial role in directing the regioselectivity and stereoselectivity of the cycloaddition.

Moreover, the furan ring can be unmasked to reveal other functionalities. For example, oxidation of a furan can lead to the formation of a 1,4-dicarbonyl compound, which can then be used in subsequent cyclizations to form other ring systems. This "furan-to-cyclopentenone" strategy is a classic tactic in organic synthesis.

Exploration in Materials Chemistry as a Monomer or Cross-linking Agent for Furan Resins

Furan-based polymers are an important class of materials derived from renewable resources. researchgate.net Furfuryl alcohol, the simplest furan methanol (B129727), is a key monomer in the production of furan resins. researchgate.netresearchgate.net These resins are known for their high thermal stability, chemical resistance, and low fire hazard. researchgate.net

This compound, as a substituted furfuryl alcohol, could potentially be used as a co-monomer in the polymerization of furan resins. The bulky 2,4-dimethylphenyl group would likely impact the properties of the resulting polymer, potentially leading to materials with modified thermal stability, solubility, and mechanical properties. The incorporation of this monomer could disrupt the regular packing of polymer chains, leading to a more amorphous material with a lower glass transition temperature compared to resins made solely from furfuryl alcohol.

The hydroxyl group of this compound allows it to act as a cross-linking agent. In a polymerization reaction with other furan-based monomers, the hydroxyl group could react to form ether linkages, creating a three-dimensional network structure. This cross-linking would increase the rigidity and thermal stability of the resulting thermoset polymer. The extent of cross-linking could be controlled by the ratio of this compound to other monomers.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthetic Methodologies

A significant shift in the chemical industry towards sustainability is driving the adoption of green chemistry principles, a trend highly relevant to the synthesis of furan (B31954) derivatives. rsc.orgresearchgate.net Furan platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are readily available from the dehydration of carbohydrates found in biomass, offering a renewable alternative to petroleum-based feedstocks. nih.govrsc.org Future research on (2,4-Dimethylphenyl)(furan-2-yl)methanol will likely focus on leveraging this bio-based starting material.

Key research objectives include:

Bio-based Feedstocks: Utilizing furfural, derived from lignocellulosic biomass, as the primary precursor for the furan-2-yl moiety. This aligns with the principles of a circular economy by transforming agricultural waste into valuable chemical intermediates. researchgate.netmdpi.com

Green Solvents and Reagents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents for the key synthetic steps, such as the Grignard or Barbier-type reaction between a 2,4-dimethylphenyl organometallic reagent and furfural. nih.gov

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or mechanochemistry to drive the synthesis, potentially reducing reaction times and energy consumption compared to conventional heating.

| Research Focus | Traditional Approach | Green/Sustainable Alternative | Potential Benefit |

| Furan Source | Petroleum-based synthesis | Furfural from biomass dehydration researchgate.netnih.gov | Renewable feedstock, reduced carbon footprint |

| Solvent System | Anhydrous ether, THF | Water, ionic liquids, bio-solvents nih.govresearchgate.net | Reduced toxicity and environmental impact |

| Reaction Conditions | Conventional heating | Microwave-assisted synthesis, mechanochemistry | Faster reactions, lower energy use |

| Waste Products | Stoichiometric metal salts | Catalytic methods, atom-economical reactions | Minimized waste generation |

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved reproducibility, and easier scalability. researchgate.net The integration of these platforms for the synthesis of this compound represents a promising research avenue.

Future efforts in this area will likely involve:

Microfluidic Systems: Designing integrated microfluidic reactors for a tandem transformation process. researchgate.net For instance, a system could be developed to perform the Grignard reagent formation and the subsequent addition to furfural in a continuous, one-flow manner, minimizing the handling of pyrophoric intermediates.

Automated Optimization: Coupling flow reactors with automated sampling and analysis (e.g., in-line HPLC or NMR) and machine learning algorithms to rapidly screen reaction conditions (temperature, residence time, stoichiometry) and identify optimal synthetic protocols.

Purification Integration: Developing in-line purification modules, such as liquid-liquid extraction or solid-phase scavenging, to isolate the this compound product directly from the reaction stream, creating a fully automated "synthesis-to-pure-product" platform.

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to modern organic synthesis, offering pathways to new reactivity and improved efficiency. organic-chemistry.org For this compound, novel catalytic systems could revolutionize its synthesis and enable its conversion into a wider range of derivatives.

Emerging research directions include:

Non-Noble Metal Catalysts: Developing catalysts based on abundant and inexpensive metals like copper, nickel, or iron for the key C-C bond-forming step. mdpi.comnih.govrsc.org This would reduce the cost and environmental concerns associated with precious metal catalysts like palladium or rhodium. organic-chemistry.org

Heterogeneous Catalysts: Designing solid-supported catalysts, such as metal oxides or heteropolyacids on silica (B1680970) or carbon supports, for the synthesis. mdpi.comnih.gov These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles.

Asymmetric Catalysis: Creating chiral catalysts to achieve the enantioselective synthesis of this compound. Access to enantiomerically pure forms is crucial for investigating potential applications in pharmacology, where stereochemistry often dictates biological activity. rsc.org

| Catalyst Type | Potential Application | Key Advantages | Representative Furan Research |

| Non-Noble Metals (Cu, Ni, Co) | C-C bond formation for synthesis | Low cost, high abundance | Synthesis of 2-methylfuran (B129897) from furfural. mdpi.comrsc.org |

| Heteropolyacids (HPAs) | Dehydration and etherification reactions | Strong Brønsted/Lewis acidity, recyclability. nih.gov | HMF production from biomass. nih.gov |

| Gold/Copper Dual Catalysis | One-pot multi-step synthesis | Cascade reactions, high functional group tolerance. organic-chemistry.org | Synthesis of substituted furans. organic-chemistry.org |

| Chiral Organocatalysts | Asymmetric synthesis of derivatives | Metal-free, environmentally benign | Synthesis of furan-fused chromenes. researchgate.net |

Table 2: Novel Catalytic Systems and Their Potential in Furan Chemistry.

Synergistic Approaches Combining Experimental and Computational Chemistry

The partnership between experimental synthesis and computational modeling has become a powerful tool in modern chemical research. researchgate.net Quantum chemical studies, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, molecular properties, and spectroscopic data, thereby guiding and accelerating experimental discovery. acs.org

For this compound, this synergy can be exploited to:

Predict Reactivity: Model the electronic structure to predict the most reactive sites for electrophilic or nucleophilic attack, aiding in the design of derivatization strategies.

Elucidate Reaction Mechanisms: Calculate transition state energies for various synthetic pathways to understand how the product is formed and to identify potential side reactions. acs.org This knowledge is critical for optimizing reaction conditions to maximize yield and selectivity.

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the structural confirmation of newly synthesized derivatives. researchgate.net

Virtual Screening: Computationally design and evaluate the properties of hypothetical derivatives for specific applications (e.g., binding affinity to a biological target), prioritizing the most promising candidates for synthesis.

Expanding the Chemical Space of this compound Derivatives

The core structure of this compound serves as a scaffold that can be elaborated to create a diverse library of new chemical entities. Expanding this chemical space is key to unlocking novel applications in materials science, agrochemicals, and medicinal chemistry. numberanalytics.comnih.gov

Future synthetic efforts could focus on:

Furan Ring Functionalization: Introducing substituents at the C3, C4, or C5 positions of the furan ring through electrophilic substitution or lithiation-trapping sequences.

Aromatic Ring Modification: Performing reactions on the 2,4-dimethylphenyl ring, such as further electrophilic aromatic substitution, or modifying the methyl groups.

Alcohol Group Transformation: Converting the secondary alcohol into other functional groups, such as ethers, esters, amines, or halides, to create a wide array of derivatives with varied physicochemical properties.

Ring-Opening Reactions: Utilizing the furan ring's ability to undergo ring-opening reactions via hydrogenation/hydrogenolysis to produce valuable acyclic C9-C11 chain compounds. rsc.orgacs.org

Diels-Alder Cycloadditions: Employing the furan as a diene in Diels-Alder reactions to construct complex, oxygenated bicyclic structures, which are valuable synthetic intermediates. rsc.org

The systematic exploration of these derivatization pathways will generate novel molecular architectures, paving the way for the discovery of new functionalities and applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Dimethylphenyl)(furan-2-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodology : A plausible synthetic route involves Friedel-Crafts alkylation or Grignard addition to a furan-2-carbaldehyde intermediate, followed by reduction. For example, analogous compounds (e.g., furylmethanol derivatives) are synthesized via nucleophilic addition of organometallic reagents to carbonyl groups under inert conditions . Optimization includes varying catalysts (e.g., AlCl₃ for Friedel-Crafts), temperature (reflux vs. room temperature), and purification techniques (column chromatography or recrystallization). Yield improvements may require stoichiometric control of reagents and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions on the aromatic and furan rings. For example, δ ~6.3–7.2 ppm (aromatic protons) and δ ~4.5–5.0 ppm (hydroxymethyl group) are diagnostic .

- HRMS : Confirms molecular weight and fragmentation patterns.

- FT-IR : Detects O-H stretches (~3200–3600 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .

Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. How does the hydroxymethyl group influence the compound’s stability under varying pH and temperature?

- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–80°C, followed by HPLC or TLC monitoring. The hydroxymethyl group may undergo oxidation to a ketone under acidic/oxidizing conditions, as seen in similar furan derivatives . Degradation products are characterized via LC-MS. Stability is enhanced by storing the compound in anhydrous, inert atmospheres .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, NBO analysis) predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and nonlinear optical (NLO) properties .

- NBO Analysis : Evaluates hyperconjugation effects (e.g., lone pair interactions between furan oxygen and hydroxymethyl group) to explain regioselectivity in reactions .

- Molecular Docking : Screens for binding affinity with biological targets (e.g., enzymes), leveraging structural analogs like anticancer furan-indole hybrids .

Q. How can contradictory data in crystallographic refinement (e.g., disordered furan rings) be resolved for this compound?

- Methodology : Use SHELXL for small-molecule refinement, applying constraints (e.g., DFIX for bond lengths) and disorder modeling. High-resolution data (≤0.8 Å) improves accuracy. For twinned crystals, the Hooft parameter in SHELXL aids in resolving ambiguities . Cross-validation with spectroscopic data ensures consistency.

Q. What mechanistic insights explain the compound’s potential biological activity, and how can in vitro assays validate these hypotheses?

- Methodology :